molecular formula C17H20N2O2 B1608809 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide CAS No. 70757-64-1

2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide

Cat. No.: B1608809
CAS No.: 70757-64-1
M. Wt: 284.35 g/mol
InChI Key: CDPDTMZORKWRDY-UHFFFAOYSA-N
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Description

2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C17H20N2O2 . It has a molecular weight of 284.35 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20) . The Canonical SMILES is CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 284.35 g/mol . It has a XLogP3-AA of 3.3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 284.152477885 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 21 .

Scientific Research Applications

Nonlinear Optical Properties

Researchers have synthesized hydrazones, including compounds related to 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide, and investigated their third-order nonlinear optical properties. These studies reveal potential applications in optical devices such as limiters and switches, highlighting the compounds' ability to absorb two photons at specific wavelengths. This suggests that these hydrazones are promising candidates for optical device applications, based on their comparable optical power limiting behavior and nonlinear optical parameters to known compounds like 4-methoxy chalcone derivatives (Naseema et al., 2010).

Anticancer Activity

Several studies have focused on the synthesis and characterization of benzimidazole derivatives and related compounds for pharmacological screenings, including anticancer activity. These efforts aim to develop new therapeutic agents by modifying the chemical structure of hydrazides. Some derivatives have shown promising anticancer properties against a panel of 60 cell lines, indicating the potential of these compounds in cancer treatment (Shaharyar et al., 2016), (Holla et al., 2002).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal activities of novel imines and thiazolidinones derived from hydrazides similar to this compound. These studies have led to the identification of compounds with significant antibacterial and antifungal effects, which could lead to new treatments for infections caused by various microbes (Fuloria et al., 2009).

Anti-inflammatory and Analgesic Activities

Another area of research involves evaluating the anti-inflammatory and analgesic activities of derivatives related to this compound. These studies have produced compounds with significant effects in reducing inflammation and pain in animal models, suggesting potential applications in the development of new analgesic and anti-inflammatory drugs (Hunashal et al., 2014).

Safety and Hazards

The safety and hazards information for 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is not available in the search results. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPDTMZORKWRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403912
Record name 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70757-64-1
Record name 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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